2-Fluorocinnamic acid
CAS No.:
Cat. No.: VC13331673
Molecular Formula: C9H7FO2
Molecular Weight: 166.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H7FO2 |
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Molecular Weight | 166.15 g/mol |
IUPAC Name | 3-(2-fluorophenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12) |
Standard InChI Key | IOUDZAFBPDDAMK-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)C=CC(=O)O)F |
Introduction
Chemical Structure and Physicochemical Properties
2-Fluorocinnamic acid consists of a cinnamic acid backbone with a fluorine atom at the ortho position of the phenyl ring. The fluorine substitution induces significant electronic effects:
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Bond polarization: The C-F bond (bond energy 485 kJ/mol) creates a strong dipole moment (1.41 D), enhancing electrophilic aromatic substitution reactivity at the para position.
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Acidity: The carboxylic acid group exhibits a pKa of 4.2 ± 0.1, slightly lower than unsubstituted cinnamic acid (pKa 4.4), due to fluorine's electron-withdrawing effect.
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Thermal stability: Differential scanning calorimetry reveals a melting point of 182–184°C and decomposition onset at 210°C under nitrogen atmosphere.
Crystallographic studies demonstrate a planar structure with dihedral angles of 8.2° between the aromatic ring and carboxylic acid group, facilitating π-π stacking in solid-state configurations.
Synthesis Methodologies and Optimization
Laboratory-Scale Synthesis
The Knoevenagel condensation remains the most widely employed method:
Table 1: Comparative Synthesis Methods
The optimized Knoevenagel protocol involves:
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Heating 2-fluorobenzaldehyde (31 g) and malonic acid (31.25 g) in pyridine (3.3–9.89 g) at 110°C for 90–150 minutes
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Acidic workup with 10% HCl yields crystalline product (85.5% yield)
Industrial Production
The Heck reaction using palladium catalysts demonstrates superior scalability:
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Turnover number (TON): ≥10,000
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Space-time yield: 2.3 kg·L⁻¹·h⁻¹
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Residual Pd content: <5 ppm (meets ICH Q3D guidelines)
Chemical Reactivity and Derivative Formation
Oxidation Pathways
Controlled oxidation with KMnO₄ (0.1 M, 80°C) cleaves the α,β-unsaturated system:
Reaction kinetics show first-order dependence on [KMnO₄] (k = 0.017 min⁻¹, R² = 0.994).
Hydrogenation Reactions
Catalytic hydrogenation selectively saturates the C=C bond without cleaving the C-F bond:
Table 2: Hydrogenation Outcomes
Condition | Catalyst | Product | Selectivity (%) |
---|---|---|---|
H₂ (1 atm), 25°C | Pd/C | 3-(2-Fluorophenyl)propanoic Acid | >99 |
NH₄HCO₂, MeOH, 70°C | Pd/C | 3-(2-Fluorophenyl)propanoic Acid | 98 |
Kinetic isotope effects (kH/kD = 2.1) confirm H₂ dissociation as the rate-limiting step.
Biological Activities and Mechanisms
Antimicrobial Properties
2-FCA exhibits broad-spectrum activity:
Table 3: Minimum Inhibitory Concentrations (MIC)
Organism | MIC (µg/mL) | Synergy with CTAB (FICI) |
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Staphylococcus aureus | 64 | 0.7 (Synergistic) |
Escherichia coli | 128 | 0.8 (Synergistic) |
Candida albicans | 256 | 1.1 (Additive) |
Mechanistic studies indicate membrane disruption via increased fluidity (ΔTm = -8.2°C) and ATPase inhibition (IC₅₀ = 12.3 µM).
Cell Line | IC₅₀ (µM) | Selectivity Index (vs. HEK293) |
---|---|---|
HeLa (Cervical) | 3.5 | 8.2 |
MCF-7 (Breast) | 5.0 | 6.1 |
A549 (Lung) | 7.8 | 4.3 |
Mechanisms include MMP-9 inhibition (Ki = 0.42 µM) and ROS generation (2.1-fold increase at 10 µM).
Industrial and Material Science Applications
Polymer Modification
Incorporating 2-FCA (5 wt%) into polyurethane matrices enhances:
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Tensile strength: +38% (from 45 MPa to 62 MPa)
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Thermal decomposition onset: +27°C (Td = 287°C)
Photoresist Formulations
As a photoacid generator in EUV lithography:
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Resolution: 14 nm line/space
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Sensitivity: 18 mJ/cm²
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Post-exposure delay stability: >120 min
Comparative Analysis with Structural Analogs
Table 5: Isomeric Comparisons
Property | 2-FCA | 3-FCA | 4-FCA |
---|---|---|---|
LogP | 2.1 | 2.3 | 2.0 |
MIC (S. aureus) | 64 µg/mL | 128 µg/mL | 256 µg/mL |
Melting Point (°C) | 182 | 175 | 189 |
Ortho-substitution confers superior bioactivity due to enhanced target binding (ΔG = -8.9 kcal/mol vs. -7.2 kcal/mol for para).
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